2-Bromo-4-methylphenyl isothiocyanate

Description

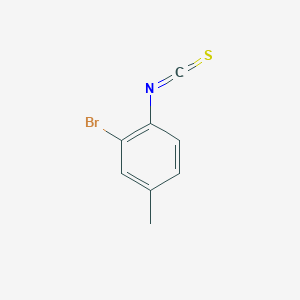

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-isothiocyanato-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNS/c1-6-2-3-8(10-5-11)7(9)4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQXSCOWMTPPFCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N=C=S)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172835 | |

| Record name | 2-Bromo-4-methylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19241-39-5 | |

| Record name | 2-Bromo-4-methylphenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019241395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-4-methylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19241-39-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-4-methylphenyl isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-methylphenyl isothiocyanate is an organic compound featuring a reactive isothiocyanate (-N=C=S) group, a bromine atom, and a methyl group on a phenyl ring. Isothiocyanates are a class of compounds known for their versatile applications in organic synthesis and medicinal chemistry. They serve as crucial building blocks for the synthesis of various nitrogen- and sulfur-containing heterocycles, such as thioureas and thiocarbamates, which are prevalent in many pharmacologically active molecules. The electrophilic carbon atom of the isothiocyanate moiety is highly susceptible to nucleophilic attack, making it a valuable functional group for constructing complex molecular architectures. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, starting from readily available precursors.

Synthesis Pathway

The synthesis of this compound is typically achieved in a two-stage process. The first stage involves the synthesis of the key intermediate, 2-Bromo-4-methylaniline, from p-toluidine. The second stage is the conversion of this aniline derivative into the target isothiocyanate.

Experimental Protocols

Stage 1: Synthesis of 2-Bromo-4-methylaniline (Precursor)

This protocol is based on the established method of acetylation, bromination, and subsequent hydrolysis of p-toluidine.[1]

Materials:

-

p-Toluidine (4-methylaniline)

-

Glacial acetic acid

-

Acetic anhydride

-

Liquid bromine (Br₂)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

Procedure:

-

Acetylation: A mixture of p-toluidine, glacial acetic acid, and acetic anhydride is heated under reflux for approximately 2.5-3 hours to form N-acetyl-p-toluidine.[1]

-

Bromination: The reaction mixture is cooled to 35-45°C. Liquid bromine is added dropwise while maintaining the temperature between 50-55°C. The mixture is stirred for 1 hour to yield 3-bromo-4-acetamidotoluene.[1]

-

Precipitation and Isolation: The reaction mixture is poured into ice water. The resulting solid precipitate is collected by filtration, washed with water, and can be further purified by crystallization from 80% ethanol.[1]

-

Hydrolysis: The purified 3-bromo-4-acetamidotoluene is heated under reflux with concentrated hydrochloric acid for 3 hours to hydrolyze the amide, forming the hydrochloride salt of 2-bromo-4-methylaniline.[1]

-

Neutralization and Extraction: The cooled solution containing the hydrochloride salt is suspended in water. A concentrated solution of sodium hydroxide is added to neutralize the acid and liberate the free amine, 2-bromo-4-methylaniline, which appears as an oily substance.[1]

-

Purification: The oily product is separated and purified by vacuum distillation to yield pure 2-Bromo-4-methylaniline.[1]

Stage 2: Synthesis of this compound

This one-pot protocol is adapted from a general method for converting aryl amines to isothiocyanates using carbon disulfide and tosyl chloride as the desulfurizing agent.[2][3][4] This approach avoids the use of highly toxic thiophosgene.

Materials:

-

2-Bromo-4-methylaniline

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N)

-

Tosyl chloride (TsCl)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a solution of 2-Bromo-4-methylaniline (1.0 eq.) in dichloromethane, add triethylamine (2.2 eq.). Cool the mixture to 0°C in an ice bath.

-

Dithiocarbamate Formation: Add carbon disulfide (1.2 eq.) dropwise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes, during which the in situ formation of the dithiocarbamate salt occurs.[3]

-

Desulfurization: Add a solution of tosyl chloride (1.1 eq.) in dichloromethane dropwise to the reaction mixture at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

-

Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following tables summarize the key physicochemical and spectroscopic data for the precursor and the final product.

Table 1: Physicochemical Properties

| Property | 2-Bromo-4-methylaniline (Precursor) | This compound (Product) |

| CAS Number | 583-68-6 | 19241-39-5[5] |

| Molecular Formula | C₇H₈BrN | C₈H₆BrNS[5] |

| Molecular Weight | 186.05 g/mol | 228.11 g/mol [5] |

| Appearance | Colorless liquid | Not specified (often pale yellow oils or low-melting solids) |

| Melting Point | 14-16 °C | Not available |

| Boiling Point | 240 °C | Not available |

| Density | 1.500 g/mL at 25 °C | Not available |

Table 2: Spectroscopic Data for this compound

| Technique | Data / Expected Characteristics |

| IR (Infrared) Spectroscopy | Strong, broad asymmetric stretching band for the -N=C=S group, typically observed in the 2000-2200 cm⁻¹ region.[5][6] |

| ¹H NMR Spectroscopy (Predicted) | - Aromatic protons (3H) expected in the δ 7.0-7.6 ppm region, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.- Methyl protons (3H) as a singlet, expected around δ 2.3-2.4 ppm. |

| ¹³C NMR Spectroscopy (Predicted) | - Isothiocyanate carbon (-N=C =S) signal expected in the δ 130-140 ppm region. This signal is often characteristically broad and may have low intensity.[7]- Aromatic carbons expected in the δ 120-140 ppm range.- Methyl carbon expected around δ 20-22 ppm. |

| Mass Spectrometry (EI) | - Molecular ion peaks [M]⁺ and [M+2]⁺ with a characteristic ~1:1 intensity ratio due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) at m/z 227 and 229.[5][8]- Fragmentation may involve the loss of Br, NCS, or other small fragments.[9] |

Conclusion

This technical guide outlines a reliable and modern synthetic route to this compound, a valuable intermediate for chemical and pharmaceutical research. The two-stage synthesis, beginning with p-toluidine, employs well-established chemical transformations. The provided one-pot protocol for the conversion of the precursor amine to the final isothiocyanate offers a safer alternative to traditional methods that use highly toxic reagents. The comprehensive characterization data, including expected spectroscopic signatures, provides researchers with the necessary information to verify the synthesis and purity of the target compound, facilitating its use in further drug development and synthetic applications.

References

- 1. rsc.org [rsc.org]

- 2. Isothiocyanate synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. merckmillipore.com [merckmillipore.com]

- 5. This compound [webbook.nist.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. scispace.com [scispace.com]

Physical and chemical properties of 2-Bromo-4-methylphenyl isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical properties of 2-Bromo-4-methylphenyl isothiocyanate. Due to the limited availability of direct experimental data for this specific isomer, this paper infers many of its properties from its precursor, 2-Bromo-4-methylaniline, and the well-established chemistry of the isothiocyanate functional group. This document also presents a detailed, proposed experimental protocol for its synthesis and discusses its potential for biological activity based on the known properties of related isothiocyanate compounds.

Core Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C8H6BrNS | Calculated |

| Molecular Weight | 228.11 g/mol | Calculated |

| IUPAC Name | 2-Bromo-1-isothiocyanato-4-methylbenzene | |

| CAS Number | Not assigned |

Physical properties of the key starting material, 2-Bromo-4-methylaniline, are well-documented and provide a basis for estimating the properties of the final isothiocyanate product.

| Property | Value for 2-Bromo-4-methylaniline | Source |

| CAS Number | 583-68-6 | [1] |

| Molecular Formula | C7H8BrN | [1] |

| Molecular Weight | 186.05 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Melting Point | 14-16 °C | [3] |

| Boiling Point | 240 °C | [3] |

| Density | 1.5 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.602 | [3] |

| Solubility | Insoluble in water. Miscible with alcohol and ether. | [2] |

Based on the properties of the precursor and general characteristics of aryl isothiocyanates, this compound is expected to be a liquid or a low-melting solid at room temperature, with a boiling point higher than its aniline precursor. It is anticipated to be insoluble in water and soluble in organic solvents.

Proposed Synthesis Protocol

The synthesis of this compound can be achieved from its corresponding primary amine, 2-Bromo-4-methylaniline, through several established methods. A common and effective method involves the reaction with thiophosgene or a thiophosgene equivalent. An alternative, less hazardous approach utilizes carbon disulfide to form a dithiocarbamate salt in situ, which is then decomposed to the isothiocyanate.[4][5]

Experimental Protocol: Synthesis via Dithiocarbamate Decomposition

This protocol is a general procedure adapted for the synthesis of the target molecule.

Materials:

-

2-Bromo-4-methylaniline

-

Carbon disulfide (CS2)

-

Triethylamine (TEA) or another suitable base

-

Tosyl chloride or a similar desulfurylating agent

-

Dichloromethane (DCM) or another suitable solvent

-

Sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 2-Bromo-4-methylaniline (1 equivalent) in dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Formation of Dithiocarbamate Salt: To the cooled solution, add triethylamine (2.2 equivalents) followed by the slow, dropwise addition of carbon disulfide (1.2 equivalents). Stir the reaction mixture at 0 °C for 1-2 hours. The formation of the triethylammonium dithiocarbamate salt may be observed.

-

Decomposition to Isothiocyanate: To the reaction mixture, add tosyl chloride (1.1 equivalents) portion-wise, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure this compound.

Safety Precautions:

-

Carbon disulfide is highly flammable and toxic.

-

Tosyl chloride is corrosive and a lachrymator.

-

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Chemical Reactivity and Stability

The isothiocyanate group (-N=C=S) is a versatile functional group known for its electrophilic character at the central carbon atom. This makes it susceptible to nucleophilic attack by a variety of nucleophiles, including amines, alcohols, and thiols, leading to the formation of thioureas, thiocarbamates, and dithiocarbamates, respectively.

Isothiocyanates can be sensitive to moisture and should be stored under an inert atmosphere at a low temperature.[6]

Reactivity of the isothiocyanate functional group.

Potential Biological Activity

While no specific biological studies have been reported for this compound, the broader class of isothiocyanates is well-known for a range of biological activities.[7][8][9]

-

Antimicrobial Activity: Many isothiocyanates exhibit potent antimicrobial properties against a variety of bacteria and fungi.[7][10] The antimicrobial efficacy is often dependent on the specific chemical structure of the isothiocyanate.[10] Aromatic isothiocyanates, in particular, have been noted for their ability to cross bacterial membranes.[7]

-

Anticancer and Chemopreventive Properties: Numerous studies have highlighted the potential of isothiocyanates, such as sulforaphane from broccoli, as chemopreventive agents.[8][11] Their mechanisms of action are often linked to the induction of phase II detoxification enzymes and the modulation of signaling pathways involved in cell proliferation and apoptosis.[11]

Given these general properties of isothiocyanates, it is plausible that this compound could exhibit similar biological activities. However, dedicated experimental studies are required to confirm this and to elucidate any specific mechanisms of action.

Proposed workflow for the synthesis of this compound.

Conclusion

This compound is a compound for which direct experimental data is scarce. However, based on the known chemistry of its precursor and the isothiocyanate functional group, we can infer its properties and propose a reliable synthetic route. Its potential for biological activity, particularly in the antimicrobial and anticancer realms, warrants further investigation. This technical guide provides a foundational resource for researchers interested in the synthesis and evaluation of this and related compounds. Further experimental validation of the properties and activities discussed herein is essential.

References

- 1. 2-Bromo-4-methylaniline | C7H8BrN | CID 11422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 2-溴-4-甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. cbijournal.com [cbijournal.com]

- 5. Isothiocyanate synthesis [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Enhanced in vitro biological activity of synthetic 2-(2-pyridyl) ethyl isothiocyanate compared to natural 4-(methylsulfinyl) butyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Bromo-4-methylphenyl isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-4-methylphenyl isothiocyanate (C₈H₆BrNS; CAS No. 19241-39-5). Due to the limited availability of experimentally derived public data, this document presents a combination of known properties, predicted spectroscopic values, and generalized experimental protocols. This guide is intended to serve as a valuable resource for researchers in chemistry and drug development by providing foundational data and methodologies for the characterization of this compound.

Compound Identification

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 19241-39-5 |

| Molecular Formula | C₈H₆BrNS |

| Molecular Weight | 228.11 g/mol |

| Physical Form | Fused solid, white to pale cream |

| Melting Point | 42.5-48.5 °C |

Spectroscopic Data

While experimentally obtained spectra for this compound are available in select databases such as the NIST WebBook for IR and Mass Spectrometry, the detailed peak assignments are not readily published. The following sections provide predicted data based on the compound's structure and known spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data are predicted and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.45 | d | 1H | Aromatic H (H6) |

| ~7.20 | dd | 1H | Aromatic H (H5) |

| ~7.10 | d | 1H | Aromatic H (H3) |

| ~2.35 | s | 3H | Methyl H (-CH₃) |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~140.0 | -N=C=S |

| ~139.5 | Aromatic C (C4) |

| ~135.0 | Aromatic C (C6) |

| ~132.0 | Aromatic C (C5) |

| ~130.0 | Aromatic C (C1) |

| ~125.0 | Aromatic C (C3) |

| ~120.0 | Aromatic C (C2) |

| ~20.5 | Methyl C (-CH₃) |

Infrared (IR) Spectroscopy

Table 3: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2200-2000 | Strong | Asymmetric stretch | Isothiocyanate (-NCS) |

| 3100-3000 | Medium | C-H stretch | Aromatic C-H |

| 2960-2850 | Medium | C-H stretch | Methyl (-CH₃) |

| 1600-1450 | Medium | C=C stretch | Aromatic Ring |

| ~1100 | Strong | C-Br stretch | Aryl Bromide |

Mass Spectrometry (MS)

Table 4: Expected Major Fragments in Electron Ionization (EI) Mass Spectrum

| m/z Value | Ion Fragment | Notes |

| 227/229 | [M]⁺˙ (Molecular Ion) | Presence of bromine results in a characteristic M+2 isotope pattern. |

| 148 | [M - Br]⁺ | Loss of the bromine atom. |

| 116 | [M - Br - S]⁺ | Subsequent loss of sulfur. |

| 91 | [C₇H₇]⁺ | Tropylium ion, common in tolyl-containing compounds. |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound such as this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[1]

-

Transfer: Filter the solution to remove any particulates and transfer the clear solution into a standard 5 mm NMR tube.[1]

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence.[2]

-

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy (ATR Method)

-

Background Spectrum: Clean the Attenuated Total Reflectance (ATR) crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.[3]

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[3]

-

Pressure Application: Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[3]

-

Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal after the measurement.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).[4][5]

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[4][6]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[7]

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.[7]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.

Caption: Workflow for chemical compound characterization.

References

CAS number and molecular structure of 2-Bromo-4-methylphenyl isothiocyanate

An In-depth Technical Guide to 2-Bromo-4-methylphenyl isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, including its chemical properties, molecular structure, and relevant experimental protocols. The information is curated for professionals in the fields of chemical research and drug development.

Chemical Identity and Properties

This compound is an aromatic isothiocyanate compound. Its fundamental chemical identifiers and properties are summarized below.

| Property | Value | Reference |

| CAS Number | 19241-39-5 | [1][2] |

| Molecular Formula | C₈H₆BrNS | [1][2][3] |

| Molecular Weight | 228.11 g/mol | [1][2] |

| IUPAC Name | 2-bromo-1-isothiocyanato-4-methylbenzene | [3] |

| SMILES | CC1=CC(=C(C=C1)N=C=S)Br | [3] |

| InChI Key | DQXSCOWMTPPFCJ-UHFFFAOYSA-N | [1][3] |

| Predicted XlogP | 4.4 | [3] |

Molecular Structure

The molecular structure of this compound consists of a benzene ring substituted with a bromine atom, a methyl group, and an isothiocyanate group.

Caption: 2D representation of this compound.

Experimental Protocols: Synthesis

A general and efficient "one-pot," two-step procedure for the synthesis of aryl isothiocyanates can be adapted for this compound.[4] This method involves the formation of a dithiocarbamate intermediate followed by desulfurization.[4]

Materials and Reagents:

-

2-Bromo-4-methylaniline (starting amine)

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N) or another organic base

-

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) as a desulfurization reagent[4]

-

Dichloromethane (DCM) as a solvent

-

Hydrochloric acid (HCl, 1N solution)

-

Magnesium sulfate (MgSO₄)

-

Hexane for chromatography

Procedure:

-

Dithiocarbamate Formation: The starting amine, 2-Bromo-4-methylaniline, is dissolved in dry DCM in a pressure vial. An organic base like triethylamine and carbon disulfide are added to the solution, which is then stirred at room temperature.[4]

-

Desulfurization: The desulfurization reagent (DMT/NMM/TsO⁻) is added to the reaction mixture.[4] The reaction can be carried out under microwave conditions (e.g., 90°C for 3 minutes) to facilitate the conversion to the isothiocyanate.[4]

-

Workup and Purification:

-

The reaction mixture is diluted with DCM and washed sequentially with water, 1N HCl, and again with water.[4]

-

The organic layer is dried over anhydrous MgSO₄.[4]

-

The crude product is purified by flash chromatography on silica gel using hexane as the eluent.[4]

-

The final product, this compound, is isolated after solvent evaporation under reduced pressure.[4]

-

Caption: General synthesis workflow for aryl isothiocyanates.

Reactivity and Applications

The isothiocyanate group (-N=C=S) is a versatile functional group in organic synthesis. The carbon atom of the isothiocyanate is electrophilic and readily undergoes nucleophilic attack. The presence of an electron-withdrawing bromine atom on the aromatic ring enhances this electrophilicity.

This compound can serve as a building block in the synthesis of various heterocyclic compounds and thiourea derivatives, which are of interest in medicinal chemistry and drug development. For instance, a related compound, 2-Bromophenyl isothiocyanate, has been utilized in the synthesis of 1,4-dihydro-3,1-benzoxazine-2-thiones.

Spectral Data

Spectral information is crucial for the characterization of this compound. Publicly available data includes:

-

Mass Spectrometry: Electron ionization mass spectrum data is available through the NIST WebBook.[1]

-

Infrared (IR) and Raman Spectroscopy: FTIR and Raman spectra can be found in spectral databases such as SpectraBase.[5] These are essential for identifying the characteristic isothiocyanate stretching vibrations.

References

A Technical Guide to the Fundamental Reactivity of the Isothiocyanate Functional Group

Abstract

The isothiocyanate functional group (R-N=C=S) is a cornerstone of synthetic chemistry and a focal point in drug discovery due to its unique electronic properties and versatile reactivity. As potent electrophiles, isothiocyanates readily engage with a wide array of nucleophiles, forming the basis for numerous biocompatible conjugation strategies and the synthesis of diverse heterocyclic scaffolds. Their biological significance is largely attributed to their ability to modulate cellular signaling pathways, most notably the Keap1-Nrf2 antioxidant response pathway, through covalent modification of key protein cysteine residues. This technical guide provides an in-depth exploration of the core reactivity of isothiocyanates, detailing reaction mechanisms, kinetics, and synthetic protocols. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical functional group.

Introduction to the Isothiocyanate Group

Isothiocyanates (ITCs) are organosulfur compounds characterized by the -N=C=S functional group. They are widely recognized for their pungent aroma and are the bioactive compounds derived from the hydrolysis of glucosinolates, which are secondary metabolites found in cruciferous vegetables like broccoli, mustard, and horseradish.[1][2] The unique reactivity of the isothiocyanate moiety has established it as a valuable electrophilic building block in organic synthesis and a key pharmacophore in medicinal chemistry.[3][4] Their ability to form covalent bonds with biological nucleophiles underpins their potent anti-inflammatory, antioxidant, and anticancer properties.[4][5]

Electronic Structure and Electrophilicity

The reactivity of the isothiocyanate group is dictated by its electronic structure. The central carbon atom is bonded to a nitrogen and a sulfur atom through double bonds, creating a heterocumulene system. Both nitrogen and sulfur are more electronegative than carbon, resulting in a significant polarization of the N=C and C=S bonds. This polarization renders the central carbon atom highly electrophilic and susceptible to attack by nucleophiles. This inherent electrophilicity is the primary driver for the majority of its characteristic reactions.[6][7][8]

Key Reactions of the Isothiocyanate Group

The versatile reactivity of isothiocyanates is dominated by nucleophilic additions to the electrophilic central carbon. These reactions are typically efficient, proceed under mild conditions, and form the basis for many synthetic and biological applications.

Nucleophilic Addition Reactions

The general mechanism involves the attack of a nucleophile on the central carbon of the -N=C=S group, leading to the formation of a tetrahedral intermediate, which then typically undergoes protonation to yield the final stable adduct.

Caption: Logical diagram of nucleophilic addition to an isothiocyanate.

3.1.1 Reaction with Amines: Thiourea Formation The reaction between an isothiocyanate and a primary or secondary amine is a rapid and highly efficient method for synthesizing N,N'-disubstituted thioureas.[9] This reaction is fundamental in medicinal chemistry, as the thiourea moiety is a common feature in many biologically active compounds.[10] The reaction proceeds readily at room temperature and often gives high yields without the need for a catalyst.[11][12]

3.1.2 Reaction with Thiols: Dithiocarbamate Formation Isothiocyanates react with thiols (sulfhydryl groups) to form dithiocarbamate adducts. This reaction is particularly relevant in biological systems, as the thiol group of cysteine residues in proteins is a primary target for bioactive isothiocyanates.[6][13] The reaction is pH-dependent, favoring dithiocarbamate formation under neutral to slightly acidic conditions (pH 6-8).[13] This covalent modification of proteins, such as Keap1, is a key mechanism of action for many isothiocyanates.[14][15]

3.1.3 Reaction with Alcohols and Water: Thiocarbamate Formation and Hydrolysis Alcohols react with isothiocyanates to form thiocarbamates. This reaction is generally slower than the reaction with amines or thiols. Similarly, water can act as a nucleophile, leading to the hydrolysis of the isothiocyanate. This process initially forms an unstable thiocarbamic acid intermediate, which rapidly decomposes to yield a primary amine and carbonyl sulfide (COS).[16][17] The rate of hydrolysis is dependent on pH and temperature, with faster rates observed under alkaline conditions.[18][19]

3.1.4 Reaction with Amino Acids Isothiocyanates react with the free amino groups of amino acids and peptides to form N-thiocarbamoyl derivatives.[16][20] This reaction is the basis of the Edman degradation, a classical method for sequencing proteins, where phenyl isothiocyanate (PITC) is used to sequentially cleave and identify N-terminal amino acid residues.[21][22] The reaction rate is proportional to pH, as a higher pH increases the nucleophilicity of the amino group.[16][23]

Quantitative Analysis of Reactivity

The biological and synthetic utility of isothiocyanates is directly related to their reactivity, which can be quantified through kinetic studies. The electronic properties of the 'R' group significantly influence the electrophilicity of the isothiocyanate carbon, with electron-withdrawing groups increasing reactivity.

Table 1: Comparative Reaction Kinetics with Glutathione (GSH)

The reaction with the intracellular antioxidant glutathione (GSH) is a key determinant of the biological activity of isothiocyanates.[24]

| Isothiocyanate (ITC) | Substituent Type | Second-Order Rate Constant (k₂) with GSH (M⁻¹s⁻¹) | Relative Reactivity |

| Benzyl ITC (BITC) | Aromatic | Data not available, but qualitatively highest | High |

| Allyl ITC (AITC) | Aliphatic | Data not available, but qualitatively moderate | Moderate |

| Sulforaphane (SFN) | Aliphatic | Data not available, but qualitatively lowest | Lower |

| This table summarizes relative reactivity trends based on qualitative descriptions in the literature. Specific rate constants vary with experimental conditions.[24] |

Table 2: Hydrolysis Kinetics of Allyl Isothiocyanate (AITC)

The hydrolysis of isothiocyanates is often studied as a pseudo-first-order reaction. The rate constant is highly dependent on the concentration of hydroxide ions.[19]

| Hydroxide Conc. [OH⁻] (mol/L) | Pseudo-First-Order Rate Constant (k) (s⁻¹) |

| 0.01 | ~0.005 |

| 0.02 | ~0.010 |

| 0.03 | ~0.015 |

| 0.04 | ~0.020 |

| 0.05 | ~0.025 |

| Data is illustrative of the linear relationship k = 0.0587 + 0.456[OH⁻] found at 5°C, showing increased hydrolysis rate with alkalinity.[19] |

Relevance in Drug Development and Biology

The electrophilic nature of isothiocyanates allows them to act as "covalent drugs" by forming stable bonds with target proteins. This mechanism is central to their roles as chemopreventive and therapeutic agents.[3][25]

Mechanism of Action: The Keap1-Nrf2 Signaling Pathway

A primary mechanism for the health benefits of isothiocyanates is the activation of the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.[5][26] Under normal conditions, the transcription factor Nrf2 is bound by its repressor protein, Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.[15][27]

Isothiocyanates, being potent electrophiles, react with highly sensitive cysteine residues on Keap1 (notably C151).[14][28] This covalent modification induces a conformational change in Keap1, preventing it from marking Nrf2 for degradation.[15] As a result, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus.[29][30] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, upregulating the expression of Phase II detoxification enzymes and antioxidant proteins (e.g., NQO1, HO-1, GCLC).[26][31][32]

Caption: The Keap1-Nrf2 signaling pathway and its activation by isothiocyanates.

Experimental Protocols

The following sections provide standardized, detailed methodologies for the synthesis of isothiocyanates and their subsequent conversion to thioureas, which are common procedures in medicinal chemistry and materials science.

Synthesis of Isothiocyanates

Protocol 1: Synthesis of an Isothiocyanate from a Primary Amine and Carbon Disulfide This method relies on the formation of a dithiocarbamate salt intermediate, which is then decomposed to the isothiocyanate using a desulfurization agent like tosyl chloride or cyanuric chloride.[33][34][35]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the primary amine (1.0 eq) and a base such as triethylamine (3.0 eq) or potassium carbonate (2.0 eq) in a suitable solvent (e.g., anhydrous THF, dichloromethane).[33][35]

-

Formation of Dithiocarbamate: Cool the mixture to 0 °C in an ice bath. Add carbon disulfide (1.2 eq) dropwise to the stirring solution. Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor the formation of the dithiocarbamate salt by Thin Layer Chromatography (TLC).[33]

-

Desulfurization: Cool the reaction mixture back to 0 °C. Add a solution of the desulfurizing agent (e.g., tosyl chloride, 1.2 eq; or acetyl chloride, 1.2 eq) in the same solvent dropwise.[33][35]

-

Reaction Completion and Work-up: Stir the mixture for an additional 30-60 minutes at 0 °C, monitoring by TLC until the starting material is consumed.

-

Purification: Quench the reaction with water and perform an extractive work-up with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure isothiocyanate.[35]

Synthesis of Thioureas

Protocol 2: General Synthesis of an N,N'-Disubstituted Thiourea This protocol outlines the straightforward nucleophilic addition of a primary amine to an isothiocyanate.[9][10][11]

-

Reaction Setup: In a round-bottom flask, dissolve the primary or secondary amine (1.0 eq) in a suitable solvent like dichloromethane (DCM), THF, or acetonitrile under ambient conditions.[9][10]

-

Addition of Isothiocyanate: To the stirred solution of the amine, add the corresponding isothiocyanate (1.0 eq) dropwise at room temperature. The reaction is often exothermic.[11][33]

-

Reaction Monitoring: Stir the mixture for 1-2 hours at room temperature. The reaction progress can be easily monitored by TLC, observing the consumption of the limiting reagent.[11]

-

Work-up and Isolation: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is often a solid.[9]

-

Purification: If the product is not pure by TLC, it can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica gel.[9][11]

Caption: Experimental workflow for the synthesis and purification of thioureas.

Conclusion

The isothiocyanate functional group possesses a rich and predictable reactivity profile, dominated by its electrophilic character. The facile addition of nucleophiles, particularly amines and thiols, makes it an invaluable tool for constructing complex molecules and for covalent modification in biological systems. An understanding of its reaction kinetics and mechanisms, especially in the context of the Keap1-Nrf2 pathway, is crucial for leveraging its therapeutic potential. The synthetic protocols provided herein offer reliable methods for accessing isothiocyanates and their derivatives, facilitating further research and development in chemistry, biology, and medicine.

References

- 1. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 4. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Dietary isothiocyanates modify mitochondrial functions through their electrophilic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Phenethyl Isothiocyanate, a Dual Activator of Transcription Factors NRF2 and HSF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. KEAP1 and done? Targeting the NRF2 pathway with sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 18. The kinetics and mechanism of the hydrolysis of p-nitrophenyl isothiocyanate promoted by soft metal ions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 19. hrcak.srce.hr [hrcak.srce.hr]

- 20. Serials - Reaction of isothiocyanates with amino acids, peptides and proteins | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]

- 21. letstalkacademy.com [letstalkacademy.com]

- 22. Kinetics and mechanism of amino acid derived 2-thiohydantoin formation reactions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 23. Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. Exploring the effects of isothiocyanates on chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Phenethyl Isothiocyanate (PEITC) interaction with Keap1 activates the Nrf2 pathway and inhibits lipid accumulation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchwithrutgers.com [researchwithrutgers.com]

- 30. [PDF] Mechanism of action of isothiocyanates: the induction of ARE-regulated genes is associated with activation of ERK and JNK and the phosphorylation and nuclear translocation of Nrf2 | Semantic Scholar [semanticscholar.org]

- 31. Isothiocyanates Reduce Mercury Accumulation via an Nrf2-Dependent Mechanism during Exposure of Mice to Methylmercury - PMC [pmc.ncbi.nlm.nih.gov]

- 32. youtube.com [youtube.com]

- 33. benchchem.com [benchchem.com]

- 34. Isothiocyanate synthesis [organic-chemistry.org]

- 35. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Advent and Evolution of Aryl Isothiocyanates: A Technical Guide for Modern Drug Discovery

For Immediate Release

A comprehensive technical guide on the discovery, history, and synthetic evolution of aryl isothiocyanates has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth exploration of the century-long journey of these versatile compounds, from their initial synthesis to their current applications in medicinal chemistry.

Executive Summary

Aryl isothiocyanates, organic compounds characterized by the -N=C=S functional group attached to an aromatic ring, have a rich history in organic chemistry. First synthesized in the mid-19th century, their unique reactivity has led to the development of a vast array of synthetic methodologies. Initially explored for their pungent properties, reminiscent of mustard oils, research has unveiled their significant potential as therapeutic agents, particularly in the realm of oncology. This guide details the historical progression of their synthesis, presents comparative quantitative data for various synthetic methods, provides detailed experimental protocols for key reactions, and elucidates their mechanism of action in relevant signaling pathways.

A Journey Through Time: The Discovery and History of Aryl Isothiocyanates

The story of aryl isothiocyanates begins in the 19th century, a period of foundational discoveries in organic chemistry. While the exact first synthesis of an aryl isothiocyanate is a subject of historical chemical literature exploration, the work of August Wilhelm von Hofmann in the 1860s was pivotal. His investigations into the reactions of primary aromatic amines with carbon disulfide laid the groundwork for the first reliable synthetic routes to these compounds.

The "Hofmann isothiocyanate synthesis," a reaction of primary amines with carbon disulfide and a subsequent desulfurization step, marked the genesis of accessible aryl isothiocyanates for broader chemical investigation. This discovery opened the door to a new class of reagents and building blocks in organic synthesis.

The initial interest in these compounds was largely academic, focusing on their chemical properties and reactivity. However, as the 20th century progressed, the discovery of naturally occurring isothiocyanates in cruciferous vegetables and their associated biological activities sparked a new wave of interest, shifting the focus towards their potential applications in medicine and agriculture. This led to a concerted effort to develop more efficient, safer, and versatile synthetic methods to access a wider range of aryl isothiocyanate analogues for biological screening.

dot graph "Historical_Timeline_of_Aryl_Isothiocyanates" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

"1860s" [label="Discovery Era\nA.W. Hofmann's foundational work\non primary amines and CS2", fillcolor="#F1F3F4", fontcolor="#202124"]; "Early_20th_C" [label="Synthetic Exploration\nDevelopment of new reagents\n(e.g., Thiophosgene)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Mid_20th_C" [label="Biological Recognition\nDiscovery of naturally occurring\nisothiocyanates and their\nanticarcinogenic properties", fillcolor="#F1F3F4", fontcolor="#202124"]; "Late_20th_C_to_Present" [label="Modern Drug Discovery\nElucidation of signaling pathways\nDevelopment of targeted therapies\nPreclinical and clinical trials", fillcolor="#F1F3F4", fontcolor="#202124"];

"1860s" -> "Early_20th_C" [label="Elucidation of\nReactivity"]; "Early_20th_C" -> "Mid_20th_C" [label="Availability of\nSynthetic Analogues"]; "Mid_20th_C" -> "Late_20th_C_to_Present" [label="Medicinal Chemistry\nFocus"]; }

The Synthetic Arsenal: From Classical Methods to Modern Innovations

The synthesis of aryl isothiocyanates has been a subject of continuous refinement for nearly a century.[1] The classical methods have been largely supplanted by safer and more efficient modern techniques.

The Hofmann-Type Reaction: The Genesis

The foundational method for aryl isothiocyanate synthesis involves the reaction of a primary arylamine with carbon disulfide to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate. This decomposition was initially achieved using heavy metal salts like lead nitrate. While historically significant, the toxicity of the reagents has led to its decline in common laboratory practice.

The Thiophosgene Route: A Powerful but Hazardous Alternative

For many years, the reaction of primary arylamines with thiophosgene was a standard and effective method for the synthesis of aryl isothiocyanates.[2][3] However, the extreme toxicity and hazardous nature of thiophosgene have driven the development of safer alternatives.

Modern Desulfurization Methods: A Paradigm Shift in Safety and Efficiency

The focus of modern synthetic chemistry has been to replace hazardous reagents with milder and more environmentally benign alternatives. A plethora of desulfurizing agents have been developed for the one-pot synthesis of aryl isothiocyanates from primary amines and carbon disulfide. These include reagents like tosyl chloride, di-tert-butyl dicarbonate (Boc₂O), and various oxidizing agents.[1][4][5]

dot graph "Synthetic_Methodologies_Evolution" { layout=dot; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

"Primary_Aryl_Amine" [label="Primary Aryl Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; "CS2" [label="Carbon Disulfide (CS2)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Dithiocarbamate_Salt" [label="Dithiocarbamate Salt Intermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Hofmann_Method" [label="Hofmann-Type\n(e.g., Pb(NO3)2)", fillcolor="#FBBC05", fontcolor="#202124"]; "Thiophosgene_Method" [label="Thiophosgene\n(CSCl2)", fillcolor="#FBBC05", fontcolor="#202124"]; "Modern_Methods" [label="Modern Desulfurizing Agents\n(e.g., TsCl, Boc2O, Oxidants)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Aryl_Isothiocyanate" [label="Aryl Isothiocyanate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Primary_Aryl_Amine" -> "Dithiocarbamate_Salt" [label="+ CS2, Base"]; "Primary_Aryl_Amine" -> "Thiophosgene_Method" [style=dashed]; "Thiophosgene_Method" -> "Aryl_Isothiocyanate"; "Dithiocarbamate_Salt" -> "Hofmann_Method"; "Dithiocarbamate_Salt" -> "Modern_Methods"; "Hofmann_Method" -> "Aryl_Isothiocyanate"; "Modern_Methods" -> "Aryl_Isothiocyanate"; }

Data Presentation: A Comparative Analysis of Synthetic Methods

The choice of synthetic method depends on factors such as substrate scope, yield, and reaction conditions. The following tables provide a comparative summary of yields for the synthesis of various substituted phenyl isothiocyanates using different methodologies.

Table 1: Yields of Substituted Phenyl Isothiocyanates via Dithiocarbamate Decomposition

| Substituent | Desulfurizing Agent | Yield (%) | Reference |

| H | Lead Nitrate | 74-78 | [6] |

| p-Iodo | Lead Nitrate | 26-50 | [6] |

| p-Isopropyl | Lead Nitrate | 34 | [6] |

| m-Bromo | Lead Nitrate | 20 | [6] |

| 4-Methoxy | Sodium Persulfate | 96 | [3] |

| 4-Methyl | Sodium Persulfate | 95 | [3] |

| 4-Phenol | Sodium Persulfate | 95 | [3] |

| 3-Nitro | Sodium Persulfate | 73 | [3] |

| 2-Fluoro | Sodium Persulfate | 82 | [3] |

| H | Tosyl Chloride | 75-97 | [3] |

| 4-Methoxy | Phenyl Chloroformate (2-step) | 99 | [4] |

| 4-Nitro | Phenyl Chloroformate (2-step) | 98 | [4] |

| 4-Chloro | Phenyl Chloroformate (2-step) | 97 | [4] |

| H | NaOH (one-pot) | 70 | [7] |

| 4-Methyl | NaOH (one-pot) | 77 | [7] |

| 4-Methoxy | NaOH (one-pot) | 78 | [7] |

Table 2: Yields of Substituted Phenyl Isothiocyanates using the Thiophosgene Method

| Substituent | Yield (%) | Reference |

| 4-(1-Pyrrolidinyl) | 83 | [2] |

| 4-(1-Piperidino) | 34 | [2] |

| 4-(1-Morpholinyl) | 39 | [2] |

| 2-(1-Morpholinyl) | 38 | [2] |

| 2-(1-Piperidino) | 40 | [2] |

Experimental Protocols: A Practical Guide to Synthesis

Detailed and reliable experimental procedures are paramount for successful synthesis. The following protocols are adapted from established literature.

Synthesis of Phenyl Isothiocyanate via Dithiocarbamate Decomposition with Lead Nitrate

This procedure is a classic example of the Hofmann-type synthesis.

Materials:

-

Aniline

-

Carbon disulfide

-

Concentrated aqueous ammonia

-

Lead nitrate

-

Calcium chloride

-

Ice

Procedure:

-

In a round-bottomed flask equipped with a mechanical stirrer and surrounded by an ice-salt bath, combine carbon disulfide (0.71 mol) and concentrated aqueous ammonia (1.3 mol).

-

With stirring, add aniline (0.6 mol) dropwise over approximately 20 minutes.

-

Continue stirring for 30 minutes, then allow the mixture to stand for another 30 minutes to precipitate the ammonium phenyldithiocarbamate.

-

Dissolve the salt in water (800 mL) and transfer to a larger flask.

-

With constant stirring, add a solution of lead nitrate (0.6 mol) in water (400 mL). A black precipitate of lead sulfide will form.

-

Steam distill the mixture. The phenyl isothiocyanate will co-distill with the water.

-

Separate the oily product, dry it over calcium chloride, and distill under reduced pressure. The expected yield is 74-78%.[6]

Synthesis of p-Chlorophenyl Isothiocyanate using Thiophosgene

Caution: Thiophosgene is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

Materials:

-

p-Chloroaniline

-

Thiophosgene

-

10% Hydrochloric acid

-

Ethanol

Procedure:

-

In a large vessel with a powerful mechanical stirrer, add water (3.5 L) and thiophosgene (2.16 mol).

-

With vigorous stirring, slowly add p-chloroaniline (2 mol) over 30 minutes.

-

Continue stirring for an additional 30 minutes.

-

Separate the dark brown oil and wash it with 10% hydrochloric acid.

-

Steam distill the crude product. The isothiocyanate will distill as an oil that solidifies on cooling.

-

Recrystallize the solid from ethanol to obtain white needles. The expected yield is 72-81%.

Aryl Isothiocyanates in Drug Development: Targeting Cellular Signaling Pathways

The initial observations of the anticancer properties of naturally occurring isothiocyanates have led to extensive research into their mechanisms of action. Aryl isothiocyanates have been shown to modulate a multitude of cellular signaling pathways implicated in cancer development and progression.[8]

A key mechanism of action is the induction of phase II detoxification enzymes, which are crucial for the elimination of carcinogens. This is primarily mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[9] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Aryl isothiocyanates can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for phase II enzymes, thereby upregulating their expression.

Furthermore, aryl isothiocyanates have been demonstrated to induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the modulation of the NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway and the activation of caspase cascades. They can also arrest the cell cycle, inhibiting the proliferation of malignant cells.[8]

The journey of aryl isothiocyanates in drug development is still ongoing, with several natural and synthetic derivatives in preclinical and clinical studies for their potential as chemopreventive and therapeutic agents.

dot digraph "Aryl_Isothiocyanate_Mechanism_of_Action" { layout=dot; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

"Aryl_ITC" [label="Aryl Isothiocyanate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Keap1" [label="Keap1", fillcolor="#F1F3F4", fontcolor="#202124"]; "Nrf2" [label="Nrf2", fillcolor="#F1F3F4", fontcolor="#202124"]; "Nucleus" [label="Nucleus", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; "ARE" [label="Antioxidant Response Element (ARE)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Phase_II_Enzymes" [label="Phase II Detoxification Enzymes", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Carcinogen_Detoxification" [label="Carcinogen Detoxification", fillcolor="#34A853", fontcolor="#FFFFFF"]; "NFkB_Inhibition" [label="NF-κB Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Apoptosis_Induction" [label="Apoptosis Induction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cell_Cycle_Arrest" [label="Cell Cycle Arrest", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Anticancer_Effects" [label="Anticancer Effects", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"];

"Aryl_ITC" -> "Keap1" [label="Reacts with"]; "Keap1" -> "Nrf2" [label="Inhibits"]; "Nrf2" -> "Nucleus" [label="Translocates to"]; "Nucleus" -> "ARE" [label="Binds to"]; "ARE" -> "Phase_II_Enzymes" [label="Upregulates"]; "Phase_II_Enzymes" -> "Carcinogen_Detoxification"; "Aryl_ITC" -> "NFkB_Inhibition"; "Aryl_ITC" -> "Apoptosis_Induction"; "Aryl_ITC" -> "Cell_Cycle_Arrest"; "Carcinogen_Detoxification" -> "Anticancer_Effects"; "NFkB_Inhibition" -> "Anticancer_Effects"; "Apoptosis_Induction" -> "Anticancer_Effects"; "Cell_Cycle_Arrest" -> "Anticancer_Effects"; }

Conclusion and Future Perspectives

From their discovery in the 19th century to their current status as promising drug candidates, aryl isothiocyanates have traveled a remarkable path in organic and medicinal chemistry. The development of safer and more efficient synthetic methods has been instrumental in unlocking their therapeutic potential. As our understanding of the intricate cellular signaling networks deepens, the rational design and synthesis of novel aryl isothiocyanate derivatives with enhanced potency and selectivity will continue to be a vibrant area of research, offering hope for new treatments for a range of diseases.

References

- 1. cbijournal.com [cbijournal.com]

- 2. chemicalpapers.com [chemicalpapers.com]

- 3. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

Commercial Availability and Technical Profile of 2-Bromo-4-methylphenyl isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Core Compound Data

2-Bromo-4-methylphenyl isothiocyanate is an aromatic isothiocyanate containing a bromine atom and a methyl group on the phenyl ring. Its chemical structure makes it a valuable building block in organic synthesis, particularly for the preparation of thiourea derivatives and heterocyclic compounds, which are of interest in medicinal chemistry and materials science.

| Property | Value |

| CAS Number | 19241-39-5 |

| Molecular Formula | C₈H₆BrNS |

| Molecular Weight | 228.11 g/mol |

| IUPAC Name | 2-bromo-1-isothiocyanato-4-methylbenzene |

| Synonyms | Isothiocyanic acid, 2-bromo-4-methylphenyl ester; 2-Bromo-p-tolyl isothiocyanate |

Commercial Suppliers and Availability

This compound is available from several chemical suppliers, primarily catering to the research and development market. The purity levels and quantities offered may vary. Researchers should always request a certificate of analysis (CoA) to verify the identity and purity of the purchased material.

| Supplier | Purity | Notes |

| Apollo Scientific | - | Listed as a research chemical.[1] |

| Brunschwig Chemie | 95%, 98% | Available in different purity grades. |

| Vihasibio Sciences | - | Listed in the product catalog of this Indian fine chemical manufacturer.[2] |

| Fisher Scientific | - | A safety data sheet is available, indicating it can be sourced.[3] |

| Seed Chem | - | Offered in 1g quantities.[4] |

Note: This is not an exhaustive list, and availability may change. It is recommended to contact suppliers directly for current stock and pricing information.

General Experimental Protocols

While specific, validated protocols for the synthesis and purification of this compound are not detailed in readily available literature, general methods for the preparation of aryl isothiocyanates are well-established. These can serve as a starting point for the development of a specific synthetic procedure.

General Synthesis of Aryl Isothiocyanates from Primary Amines

A common and versatile method for synthesizing aryl isothiocyanates involves the reaction of a primary arylamine with carbon disulfide to form a dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurating agent to yield the isothiocyanate.

Starting Material: 2-Bromo-4-methylaniline

Reaction Steps:

-

Formation of Dithiocarbamate Salt: The primary amine (2-Bromo-4-methylaniline) is reacted with carbon disulfide in the presence of a base (e.g., triethylamine, potassium carbonate) and a suitable solvent.[5][6]

-

Desulfurization: The resulting dithiocarbamate salt is treated with a desulfurylating agent, such as tosyl chloride or cyanuric chloride, to facilitate the elimination of a sulfur atom and formation of the isothiocyanate group.[5][6]

A one-pot procedure for this conversion under aqueous conditions has been described, which may be advantageous for certain substrates.[6] Another potential synthetic route involves the use of thiophosgene, though this reagent is highly toxic and its use is generally avoided.[7]

General Analytical and Quality Control Methods for Isothiocyanates

The purity and identity of this compound can be assessed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a common method for determining the purity of isothiocyanates.[8][9] The choice of column, mobile phase, and detector wavelength would need to be optimized for this specific compound.

-

Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can also be used for purity assessment and identification, particularly for volatile compounds.[9] Care must be taken as some isothiocyanates can be thermally labile.[9]

-

Spectroscopy:

-

Infrared (IR) Spectroscopy: The characteristic strong and broad absorption band for the isothiocyanate group (-N=C=S) is expected in the range of 2000-2200 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure of the aromatic ring and the presence of the methyl and bromo substituents in their expected positions.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.[10]

-

Potential Applications in Research and Drug Development

Isothiocyanates are a class of compounds with diverse biological activities and significant utility in pharmaceutical synthesis.[11][12] The electrophilic carbon atom of the isothiocyanate group is highly reactive towards nucleophiles such as amines and thiols, making it a valuable functional group for forming covalent bonds with biological macromolecules or for synthesizing various heterocyclic scaffolds.[13]

While no specific biological activities or signaling pathway interactions have been documented for this compound, its structural features suggest potential areas of investigation:

-

Synthesis of Novel Thioureas: It can be readily reacted with primary or secondary amines to generate a library of substituted thioureas. Thiourea derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.

-

Covalent Inhibitors: The reactivity of the isothiocyanate group makes it a potential warhead for the design of covalent inhibitors that target specific amino acid residues (e.g., cysteine, lysine) in proteins.

-

Biochemical Probes: It could be used as a capping or labeling agent in protein chemistry to study protein structure and function.[14]

Visualized Workflows

General Synthesis of Aryl Isothiocyanates

References

- 1. 19241-39-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. scribd.com [scribd.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound-景明化工股份有限公司 [echochemical.com]

- 5. Isothiocyanate synthesis [organic-chemistry.org]

- 6. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 7. US3341564A - Process for converting primary amines to isothiocyanates - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. This compound [webbook.nist.gov]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. nbinno.com [nbinno.com]

An In-depth Technical Guide on the Solubility and Stability of 2-Bromo-4-methylphenyl isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 2-Bromo-4-methylphenyl isothiocyanate. Due to the limited availability of direct quantitative data for this specific compound, this document leverages data from analogous aryl isothiocyanates and general chemical principles to provide a robust predictive assessment.

Core Concepts: Physicochemical Properties

This compound (C₈H₆BrNS) is an aromatic isothiocyanate with a molecular weight of 228.11 g/mol .[1][2] Its structure, featuring a substituted phenyl ring and a reactive isothiocyanate (-N=C=S) group, governs its solubility and stability profile. The presence of the brominated methylphenyl group imparts significant hydrophobicity, while the electrophilic carbon of the isothiocyanate group is the primary site of reactivity and degradation.

Solubility Profile

The solubility of an isothiocyanate is dictated by its overall polarity.[3] Based on the principle of "like dissolves like," this compound is expected to exhibit good solubility in a range of common organic solvents and poor solubility in aqueous solutions.[4]

Table 1: Predicted Solubility of this compound in Various Solvents

| Solvent Class | Specific Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Effective at solvating a wide range of organic molecules. |

| Dimethylformamide (DMF) | High | Similar to DMSO in its solvating properties.[4] | |

| Acetonitrile | Moderate to High | Common solvent for organic reactions and analysis.[5] | |

| Polar Protic | Ethanol | Moderate to High | The alkyl chain can interact with the hydrophobic part of the molecule.[4] |

| Methanol | Moderate | Similar to ethanol, but slightly more polar.[5] | |

| Water | Very Low | The hydrophobic nature of the brominated phenyl ring limits aqueous solubility.[4] | |

| Nonpolar | Dichloromethane (DCM) | High | Effective at dissolving nonpolar and moderately polar organic compounds. |

| Diethyl Ether | High | A common nonpolar solvent for organic compounds. | |

| Toluene | High | The aromatic ring of toluene interacts favorably with the phenyl ring of the isothiocyanate. | |

| Heptane/Hexane | Moderate to Low | Solubility is expected due to the nonpolar nature, but may be limited by the presence of the polar isothiocyanate group. |

Stability Studies

The stability of this compound is a critical consideration for its handling, storage, and application. Isothiocyanates, as a class, are susceptible to degradation via several pathways, primarily influenced by pH, temperature, light, and the presence of nucleophiles.[5][6][7]

Table 2: Factors Affecting the Stability of this compound

| Factor | Condition | Predicted Effect on Stability | Degradation Pathway(s) |

| pH | Acidic (pH < 6) | Generally more stable, but strong acid can promote hydrolysis.[5][8] | Hydrolysis to the corresponding amine (2-Bromo-4-methylaniline) and thiophosgene derivatives.[8] |

| Neutral (pH ~7) | Relatively stable.[5] | Slow hydrolysis. | |

| Basic (pH > 8) | Decreased stability.[6] | Base-catalyzed hydrolysis. | |

| Temperature | Refrigerated (2-8 °C) | High stability (recommended for storage).[9] | Minimal degradation. |

| Room Temperature (~25 °C) | Moderate stability. | Slow degradation over time. | |

| Elevated (> 40 °C) | Low stability.[3][5] | Accelerated hydrolysis and thermal decomposition.[10][11] | |

| Light | Exposure to UV/Visible Light | Potential for degradation.[5] | Photodegradation (specific pathways for this compound are not documented but are a known risk for organic molecules). |

| Nucleophiles | Thiols (e.g., glutathione, cysteine) | Highly reactive.[5] | Formation of dithiocarbamate adducts.[5] |

| Amines (e.g., Tris buffer, primary/secondary amines) | Reactive.[5] | Formation of thiourea derivatives.[5] | |

| Water | Reactive, especially with heat or catalysts.[6] | Hydrolysis. | |

| Metal Ions | Soft metal ions (e.g., Ag⁺, Hg²⁺) | Can catalyze hydrolysis.[12] | Formation of metal-isothiocyanate complexes that are more susceptible to nucleophilic attack by water.[12] |

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of solubility and stability for this compound.

Protocol 1: Solubility Determination using the Saturation Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., DMSO, ethanol, water, dichloromethane)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a glass vial.

-

Add a known volume of the selected solvent.

-

Tightly seal the vial.

-

-

Equilibration:

-

Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for 24-48 hours to ensure equilibrium is reached.

-

-

Sample Clarification:

-

After incubation, cease agitation and allow the vial to stand for at least 1 hour for undissolved solid to settle.

-

For finer separation, centrifuge the vial at a moderate speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a 0.22 µm syringe filter into a clean vial.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

-

Calculate the original solubility based on the dilution factor.

-

Protocol 2: Stability Assessment under Various Conditions

This protocol outlines a general procedure to evaluate the stability of this compound under different stress conditions.

Materials:

-

Stock solution of this compound in a suitable solvent (e.g., acetonitrile).

-

Buffers of different pH values (e.g., pH 4, 7, 9).

-

Temperature-controlled incubators or water baths.

-

Photostability chamber.

-

HPLC or Gas Chromatography-Mass Spectrometry (GC-MS) system.

Procedure:

-

Sample Preparation:

-

Prepare test solutions by diluting the stock solution with the appropriate aqueous buffer or solvent to a known concentration.

-

-

Incubation under Stress Conditions:

-

pH Stability: Incubate the test solutions in different pH buffers at a constant temperature (e.g., 37 °C).

-

Thermal Stability: Incubate the test solutions at various temperatures (e.g., 4 °C, 25 °C, 50 °C).

-

Photostability: Expose the test solutions to a controlled light source in a photostability chamber, alongside a dark control.

-

-

Time-Point Sampling:

-

At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.

-

-

Analysis:

-

Immediately analyze the samples by a validated HPLC or GC-MS method to quantify the remaining amount of this compound.

-

The formation of major degradation products can also be monitored.

-

-

Data Analysis:

-

Plot the percentage of the remaining compound against time for each condition.

-

Determine the degradation rate constant and half-life under each condition.

-

Visualizations

Experimental Workflow Diagrams

Caption: Workflow for Solubility Determination.

Caption: Workflow for Stability Assessment.

Degradation Pathway

Caption: Major Degradation Pathways for Isothiocyanates.

References

- 1. This compound [webbook.nist.gov]

- 2. 4-Bromo-2-methylphenyl isothiocyanate, 98% | Fisher Scientific [fishersci.ca]

- 3. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]

- 8. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. 4-Bromo-2-methylphenyl isothiocyanate | 19241-38-4 [sigmaaldrich.com]

- 10. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lib3.dss.go.th [lib3.dss.go.th]

- 12. The kinetics and mechanism of the hydrolysis of p-nitrophenyl isothiocyanate promoted by soft metal ions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Quantum Chemical Calculations on 2-Bromo-4-methylphenyl isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to studying the molecular properties of 2-Bromo-4-methylphenyl isothiocyanate. While direct quantum chemical calculations for this specific molecule are not available in the current literature, this document outlines the established computational methodologies and presents representative data based on closely related analogs. Furthermore, it details plausible experimental protocols for the synthesis and spectroscopic characterization of the title compound, offering a complete framework for its investigation. This guide is intended to serve as a valuable resource for researchers in computational chemistry, spectroscopy, and medicinal chemistry, facilitating further exploration of this and similar isothiocyanate derivatives.

Introduction